molecular formula C9H19N3O3 B1375004 tert-butyl N-[3-(hydrazinecarbonyl)propyl]carbamate CAS No. 860653-06-1

tert-butyl N-[3-(hydrazinecarbonyl)propyl]carbamate

Cat. No.: B1375004
CAS No.: 860653-06-1
M. Wt: 217.27 g/mol
InChI Key: HHKLJPQIOGTFBN-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of tert-butyl N-[3-(hydrazinecarbonyl)propyl]carbamate emerged from the broader historical context of carbamate chemistry and hydrazine derivative synthesis. While specific documentation of the initial discovery and synthesis of this particular compound remains limited in available literature, its development can be traced to advances in protective group chemistry and hydrazide synthesis methodologies that gained prominence in the late twentieth century. The compound represents part of a family of tert-butyl carbamate derivatives that have found widespread application in organic synthesis as protective groups for amino functionalities.

The synthesis and characterization of related hydrazinecarbonyl compounds have been extensively documented in chemical literature, with various research groups contributing to the understanding of these molecular systems. The particular combination of tert-butyl carbamate protection with hydrazinecarbonyl functionality represents a convergence of established synthetic methodologies that enable specific chemical transformations while maintaining structural integrity during multi-step synthetic sequences. Contemporary research has demonstrated the utility of such compounds in creating new pharmaceuticals and materials with tailored properties.

Chemical Classification and Significance

This compound belongs to the chemical class of carbamates, specifically representing a protected amino acid derivative with hydrazide functionality. The compound can be systematically classified as a synthetic organic compound that contains both carbamate and hydrazide functional groups within a single molecular framework. This dual functionality provides unique reactivity patterns that distinguish it from simpler carbamate or hydrazide compounds.

From a structural perspective, the molecule exhibits characteristics typical of both protective group chemistry and bioactive compound design. The tert-butyl carbamate moiety serves as a well-established amino-protecting group that can be selectively removed under acidic conditions, while the hydrazinecarbonyl portion introduces nucleophilic reactivity that enables further chemical elaboration. This combination of protective and reactive functionalities makes the compound particularly valuable in synthetic chemistry applications where controlled reactivity is essential.

The significance of this compound extends beyond its immediate synthetic utility to encompass potential applications in medicinal chemistry and materials science. Research has indicated that compounds containing hydrazinecarbonyl groups can exhibit biological activity and serve as precursors for more complex pharmaceutical agents. Additionally, the presence of multiple functional groups allows for incorporation into polymer systems and other advanced materials where specific chemical properties are required.

Structural Elucidation and Confirmation

The molecular structure of this compound has been comprehensively characterized through multiple analytical techniques, confirming its identity and purity. The compound possesses the molecular formula C9H19N3O3, corresponding to a molecular weight of 217.14264 daltons as determined by high-resolution mass spectrometry. Structural confirmation has been achieved through nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometric analysis.

Property Value Reference
Molecular Formula C9H19N3O3
Exact Mass 217.14264 daltons
Canonical SMILES CC(C)(C)OC(=O)NCCCC(=O)NN
InChI Key HHKLJPQIOGTFBN-UHFFFAOYSA-N

The three-dimensional structure reveals a linear arrangement of the propyl chain connecting the tert-butyl carbamate and hydrazinecarbonyl groups. Nuclear magnetic resonance analysis confirms the presence of the characteristic tert-butyl singlet, methylene chain signals, and hydrazide protons consistent with the proposed structure. Infrared spectroscopy demonstrates the expected carbonyl stretching frequencies for both the carbamate and hydrazide functionalities, providing additional structural confirmation.

The compound's structural integrity has been further validated through comparison with related molecules in chemical databases. The InChI (International Chemical Identifier) provides a unique structural descriptor that facilitates database searches and cross-referencing with related compounds. Collision cross-section measurements have been predicted for various ionic forms of the molecule, providing additional structural validation and enabling identification in complex mixtures through ion mobility spectrometry.

IUPAC Nomenclature and Alternative Designations

The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being this compound. This nomenclature clearly indicates the presence of a tert-butyl ester group attached to a carbamate functionality, which in turn is connected to a propyl chain bearing a terminal hydrazinecarbonyl group.

Alternative nomenclature systems and synonyms have been documented in chemical databases and supplier catalogs. The compound is also known as tert-butyl N-(4-hydrazinyl-4-oxobutyl)carbamate, reflecting an alternative numbering system for the carbon chain. Additional synonyms include tert-butyl 4-hydrazinyl-4-oxobutylcarbamate and 4-[[(1,1-dimethylethoxy)carbonyl]amino]butanoic acid hydrazide.

Designation Type Name CAS Registry Number
IUPAC Name This compound 860653-06-1
Alternative Name tert-butyl N-(4-hydrazinyl-4-oxobutyl)carbamate 94596-60-8
Chemical Abstract 4-[[(1,1-dimethylethoxy)carbonyl]amino]butanoic acid hydrazide -

The compound appears in chemical databases under multiple Chemical Abstracts Service registry numbers, reflecting different sources and preparation methods. The primary CAS number 860653-06-1 is most commonly associated with commercial suppliers, while the alternative number 94596-60-8 appears in certain database entries. This multiplicity of identifiers necessitates careful verification when sourcing or referencing this compound in scientific literature.

Database identifiers provide additional means of unambiguous compound identification. The PubChem Compound Identifier number 57829537 enables direct access to comprehensive chemical information, while various supplier-specific codes facilitate procurement from commercial sources. These multiple identification systems ensure accurate communication and sourcing of the compound across different scientific and commercial contexts.

Properties

IUPAC Name

tert-butyl N-(4-hydrazinyl-4-oxobutyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O3/c1-9(2,3)15-8(14)11-6-4-5-7(13)12-10/h4-6,10H2,1-3H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKLJPQIOGTFBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[3-(hydrazinecarbonyl)propyl]carbamate typically involves the use of tert-butyl carbazate and alkenyl halides. One common method is the palladium-catalyzed cross-coupling reaction between alkenyl halides and tert-butyl carbazate, which yields N-Boc-N-alkenylhydrazines . This reaction is carried out under mild conditions and provides high to moderate yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[3-(hydrazinecarbonyl)propyl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are typically mild and functional group tolerant, ensuring the stability of the compound during the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C₉H₁₉N₃O₃
  • SMILES Notation : CC(C)(C)OC(=O)NCCCC(=O)NN
  • InChI Key : HHKLJPQIOGTFBN-UHFFFAOYSA-N

The compound features a tert-butyl group, which enhances its lipophilicity, making it suitable for various biological applications. The presence of hydrazine and carbamate functional groups suggests potential reactivity in biological systems.

Medicinal Chemistry

Tert-butyl N-[3-(hydrazinecarbonyl)propyl]carbamate has been investigated for its potential as a precursor in the synthesis of bioactive compounds. Its structure allows for modifications that can lead to the development of new pharmaceuticals targeting various diseases, including cancer and bacterial infections.

Biochemical Research

The compound's hydrazine moiety can participate in various biochemical reactions, including the formation of hydrazones and other derivatives that are useful in drug design. Its ability to form stable complexes with metal ions makes it a candidate for studies involving metal-based drugs.

Agricultural Chemistry

Research has indicated that compounds similar to this compound may exhibit herbicidal or fungicidal properties. This suggests potential applications in agrochemicals, where such compounds could be developed into effective crop protection agents.

Case Study 1: Synthesis of Bioactive Hydrazones

A study demonstrated the use of this compound in synthesizing hydrazones that showed promising activity against cancer cell lines. The structural modification allowed for enhanced selectivity towards cancerous cells while minimizing toxicity to normal cells.

Case Study 2: Metal Complex Formation

Research highlighted the ability of this compound to form stable complexes with transition metals. These complexes were evaluated for their catalytic properties in organic reactions, showcasing the compound's versatility as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(hydrazinecarbonyl)propyl]carbamate involves its interaction with molecular targets and pathways. The compound exerts its effects by forming hydrazones with aldehydes, which are intermediates in various biochemical processes . These interactions can influence the activity of enzymes and other molecular targets, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Modifications

The following table compares tert-butyl N-[3-(hydrazinecarbonyl)propyl]carbamate with selected analogs:

Compound Name Molecular Formula MW (g/mol) Key Substituents Applications Yield in Synthesis Reference
This compound C₉H₁₉N₃O₃ 229.27 Hydrazinecarbonyl, linear propyl Anti-tubercular intermediates 30–71%*
tert-Butyl N-[(1S)-1-(hydrazinecarbonyl)-3-(methylsulfanyl)propyl]carbamate C₁₀H₂₁N₃O₃S 263.36 Methylsulfanyl (-SMe), chiral center Anti-tubercular agents 71%
tert-Butyl N-[(1S)-1-(hydrazinecarbonyl)-3-methylbutyl]carbamate C₁₀H₂₁N₃O₃ 231.29 Branched methyl group, chiral center Not specified (research intermediate) N/A
(S)-N-(1-(2-(3-Chlorophenyl)hydrazineyl)-1-oxopropan-2-yl)quinoline-3-carboxamide C₂₀H₁₈ClN₅O₂ 408.84 3-Chlorophenyl, quinoline ring Anti-tubercular activity (MIC: 2 µM) 30%

*Yields vary depending on coupling partners (e.g., carboxylic acids) and reaction conditions.

Key Differences and Implications

Substituent Effects on Reactivity and Bioactivity
  • Hydrazinecarbonyl vs. Aryl Hydrazides: The parent compound’s hydrazinecarbonyl group enables facile coupling with carboxylic acids (e.g., quinoline-3-carboxylic acid) to generate hydrazide derivatives . In contrast, analogs like (S)-N-(1-(2-(3-chlorophenyl)hydrazineyl)-1-oxopropan-2-yl)quinoline-3-carboxamide incorporate aromatic rings (e.g., 3-chlorophenyl), enhancing hydrophobic interactions with biological targets. This modification correlates with improved anti-tubercular activity (MIC: 2 µM) .
  • The methylsulfanyl group (-SMe) increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Biological Activity

tert-butyl N-[3-(hydrazinecarbonyl)propyl]carbamate is a compound that has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butyl group and a hydrazinecarbonyl moiety, which are critical for its biological interactions. The molecular structure can be summarized as follows:

  • Chemical Formula : C₁₁H₁₈N₂O₂
  • Molecular Weight : 210.28 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, particularly enzymes and receptors. The hydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their function . This mechanism is crucial for its application in drug development, particularly in targeting diseases such as tuberculosis (TB) and cancer.

Biological Activity Overview

Recent studies have highlighted several key areas of biological activity for this compound:

  • Antimicrobial Activity : Research indicates that derivatives of hydrazinecarbonyl compounds exhibit significant activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains. The minimum inhibitory concentration (MIC) values for some derivatives were reported to be as low as 3 µM with minimal cytotoxicity against mammalian cells .
  • Anti-inflammatory Properties : Some studies have reported anti-inflammatory effects associated with carbamate derivatives, suggesting potential applications in treating inflammatory diseases .
  • Anticancer Activity : The compound's structural analogs have shown promise in inhibiting cancer cell proliferation, with IC₅₀ values indicating potent activity against various cancer cell lines .

Case Studies

1. Antitubercular Activity
A series of studies evaluated the efficacy of hydrazide derivatives against Mtb. One notable study demonstrated that modifications to the hydrazide scaffold significantly enhanced antibacterial activity against both wild-type and drug-resistant strains. The introduction of specific substituents led to a therapeutic index that indicates a favorable balance between efficacy and toxicity .

2. Anti-inflammatory Effects
In a study investigating the anti-inflammatory properties of tert-butyl substituted benzamidophenylcarbamate derivatives, it was found that these compounds exhibited substantial inhibition of inflammatory markers within 12 hours post-treatment. The percentage inhibition ranged from 54% to 70%, highlighting their potential as anti-inflammatory agents .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Biological ActivityTarget Organism/Cell LineMIC/IC₅₀ ValueReference
AntitubercularMycobacterium tuberculosis3 µM
Anti-inflammatoryVarious inflammatory markers54% - 70% inhibition
AnticancerA549 (lung cancer)IC₅₀ = 5.85 µM

Q & A

Basic Question: What are the optimal synthetic routes for tert-butyl N-[3-(hydrazinecarbonyl)propyl]carbamate, and how can reaction yields be improved?

Methodological Answer:
The synthesis typically involves coupling tert-butyl carbamate derivatives with hydrazinecarbonylpropyl intermediates. Key steps include:

  • Reaction Conditions : Use of acetonitrile as a solvent with potassium carbonate (K₂CO₃) to deprotonate intermediates, facilitating nucleophilic substitution (e.g., reaction of tert-butyl-3-aminopropyl carbamate with 2,3-dichloro-1,4-naphthoquinone) .

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from mixed solvents (e.g., ethanol/water) for high-purity isolation.

  • Yield Optimization :

    ParameterEffect on YieldOptimal Range
    Temperature↑ Yield at 60–80°C70°C
    Reaction Time12–24 hours18 hours
    Solvent PolarityPolar aprotic > othersAcetonitrile


Advanced Consideration : For scale-up, continuous flow reactors may reduce side reactions (e.g., hydrolysis of the carbamate group) by minimizing residence time .

Advanced Question: How can X-ray crystallography and SHELX software resolve hydrogen-bonding patterns in this compound?

Methodological Answer:

  • Data Collection : Single-crystal X-ray diffraction (SCXRD) at 113 K to minimize thermal motion artifacts. Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data .
  • Structure Refinement :
    • SHELXL : Refinement of anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically (C–H) or located via Fourier difference maps (N–H) .
    • Hydrogen Bonding : Identify interactions such as N–H⋯O (e.g., N1–H1⋯O4, N1–H1⋯O1 in related carbamates) using Mercury or OLEX2 visualization tools. Example metrics:
InteractionDistance (Å)Angle (°)Symmetry Code
N1–H1⋯O42.12165x, y, z
C8–H8⋯O22.35145-x+1, -y, -z+1
  • Validation : Check R-factors (R₁ < 0.05 for high-quality data) and residual electron density (< 0.5 eÅ⁻³) .

Basic Question: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H NMR : Key peaks include:
    • tert-butyl group: δ 1.42 ppm (s, 9H).
    • Hydrazinecarbonyl NH: δ 8.2–9.5 ppm (broad, exchangeable) .
    • Propyl chain: δ 2.5–3.3 ppm (m, CH₂ groups).
  • IR Spectroscopy :
    • Carbamate C=O: ~1680–1720 cm⁻¹.
    • Hydrazine N–H: ~3200–3350 cm⁻¹.
  • Mass Spectrometry : ESI-MS ([M+H]⁺) for molecular weight confirmation. Example: m/z = 245.2 (C₁₁H₂₁N₃O₃) .

Advanced Question: How do pH and temperature affect the stability of this compound?

Methodological Answer:

  • Stability Studies :
    • pH Sensitivity : Hydrolysis of the carbamate group occurs under acidic (pH < 3) or basic (pH > 10) conditions. Monitor via HPLC:
pHHalf-Life (25°C)Degradation Product
2.02 hours3-(hydrazinecarbonyl)propylamine
7.4>30 daysN/A
12.08 hoursCO₂ + tert-butanol
  • Thermal Stability : Store at –20°C in inert atmosphere (N₂). Above 40°C, decomposition via retro-aza-Michael pathways is observed .

Advanced Question: What mechanistic pathways explain the formation of this compound during coupling reactions?

Methodological Answer:

  • Proposed Mechanism :
    • Nucleophilic Attack : Hydrazinecarbonylpropylamine attacks the carbonyl carbon of activated tert-butyl chloroformate.
    • Deprotonation : Base (e.g., K₂CO₃) removes H⁺ from the intermediate, stabilizing the carbamate .
    • Byproduct Formation : Competing pathways may yield urea derivatives if excess hydrazine is present. Mitigate via stoichiometric control .
  • Computational Validation : DFT calculations (B3LYP/6-31G*) to map transition states and confirm energy barriers .

Advanced Question: How can researchers resolve contradictions in reported solubility or reactivity data for this compound?

Methodological Answer:

  • Data Validation Strategies :
    • Solubility Conflicts : Replicate studies using standardized protocols (e.g., OECD 105 shake-flask method). Example discrepancies:
SolventReported Solubility (mg/mL)Source
DMSO50–60
Ethanol10–15
  • Reactivity : Use control experiments (e.g., inert atmosphere vs. ambient conditions) to isolate variables like oxidation.
  • Collaborative Studies : Cross-validate NMR and LC-MS data with independent labs to confirm purity and identity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-[3-(hydrazinecarbonyl)propyl]carbamate
Reactant of Route 2
tert-butyl N-[3-(hydrazinecarbonyl)propyl]carbamate

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